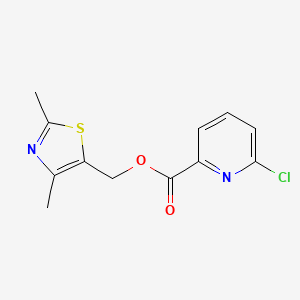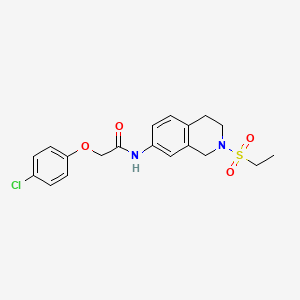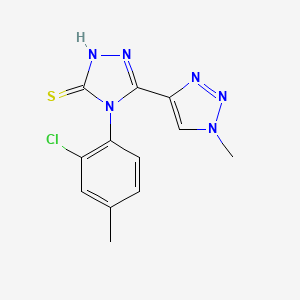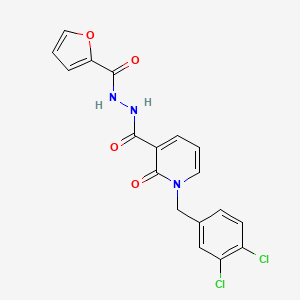
(2,4-ジメチル-1,3-チアゾール-5-イル)メチル 6-クロロピリジン-2-カルボキシレート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dimethyl-1,3-thiazol-5-YL)methyl 6-chloropyridine-2-carboxylate is a useful research compound. Its molecular formula is C12H11ClN2O2S and its molecular weight is 282.74. The purity is usually 95%.
BenchChem offers high-quality (2,4-Dimethyl-1,3-thiazol-5-YL)methyl 6-chloropyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4-Dimethyl-1,3-thiazol-5-YL)methyl 6-chloropyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
マルチターゲット生物活性分子
この化合物は、2,4-二置換チアゾール類に属しており、幅広い生物活性を示すことが知られています . これらの活性には、抗菌性、抗真菌性、抗炎症性、抗腫瘍性、抗結核性、抗糖尿病性、抗ウイルス性、抗酸化作用などがあります . チアゾール環上の置換基は、これらの生物学的結果に大きな影響を与えます .
抗菌活性
この化合物の合成誘導体の1つは、B. cereus、B. subtilis、およびE. coliなどの細菌株に対して特に活性があることが判明しました .
抗真菌活性
同じ誘導体は、A. niger、Fusarium oxisporum、およびRhizopus oryzaeなどの菌株に対して顕著な抗真菌活性を示しました .
有機合成中間体
この化合物は、有機合成の中間体として使用できます . これにより、さまざまな他の化合物の生産に役立ちます。
細胞生存率評価
MTT(3-(4,5-ジメチル-2-チアゾリル)-2,5-ジフェニル-2H-テトラゾリウムブロミド)などの同様の構造を持つ化合物は、レドックス電位を関数として細胞生存率を評価するために使用されます . 活発に呼吸している細胞は、水溶性のMTTを不溶性の紫色のホルマザンに変換します .
薬物標的タンパク質相互作用
チアゾール環の分子静電ポテンシャル(MEP)表面は、薬物標的タンパク質相互作用において重要な役割を果たします . 2位と4位の置換基は、配向の種類を変えるだけでなく、窒素の求核性を遮蔽する可能性もあります .
作用機序
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the particular biological activity exhibited by this compound.
Mode of Action
Thiazole derivatives are known to interact with various targets to induce their biological effects . The specific mode of action would depend on the compound’s primary targets and the nature of its interaction with these targets.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected . The downstream effects would depend on the specific pathways involved.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Given the diverse biological activities of thiazole derivatives, it can be inferred that the compound could potentially have a wide range of molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2,4-Dimethyl-1,3-thiazol-5-YL)methyl 6-chloropyridine-2-carboxylate. For instance, the solubility of the compound in various solvents could affect its distribution and bioavailability . Additionally, the compound’s stability could be influenced by factors such as temperature and pH.
特性
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)methyl 6-chloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-7-10(18-8(2)14-7)6-17-12(16)9-4-3-5-11(13)15-9/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIOEJDLTMWMQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)COC(=O)C2=NC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2409170.png)
![3-(2-chlorobenzyl)-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2409171.png)
![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2409172.png)


![Methyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2409175.png)

![2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2409180.png)


![8-ethoxy-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2409186.png)


